15,16-Dihydrotanshindiol C

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 15,16-Dihydrotanshindiol C involves the extraction from the roots of Salvia miltiorrhiza Bge . The compound can be isolated using various solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extraction process typically involves maceration or Soxhlet extraction followed by purification using chromatographic techniques.

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions: 15,16-Dihydrotanshindiol C undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its bioactivity.

Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various reagents, including halogens, acids, and bases, can be used under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce more saturated derivatives .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Anticoagulant Properties

15,16-Dihydrotanshindiol C has been identified as a potent inhibitor of thrombin, a key enzyme in the coagulation cascade. Its anticoagulant properties suggest potential applications in treating thromboembolic disorders. Research indicates that this compound can modulate blood coagulation pathways effectively, making it a candidate for further investigation in cardiovascular therapies .

Antioxidant Activity

The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have demonstrated that this compound can scavenge free radicals, thereby reducing cellular damage and inflammation. This activity positions it as a potential therapeutic agent in conditions characterized by oxidative stress, such as neurodegenerative diseases.

Anti-inflammatory Effects

Research has shown that this compound can inhibit the production of pro-inflammatory cytokines. This property suggests its utility in managing inflammatory diseases such as arthritis and inflammatory bowel disease (IBD). Experimental models indicate that treatment with this compound results in decreased inflammation markers and improved clinical outcomes .

Mechanistic Insights

Molecular Targets

The mechanism of action of this compound involves interaction with specific molecular targets that regulate inflammation and coagulation. For instance, it may inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in inflammatory responses. By modulating this pathway, the compound exerts anti-inflammatory effects while also influencing apoptosis in cancer cells .

Case Studies

Mecanismo De Acción

15,16-Dihydrotanshindiol C exerts its effects primarily through the inhibition of thrombin, a key enzyme in the blood coagulation pathway . By binding to the active site of thrombin, the compound prevents the conversion of fibrinogen to fibrin, thereby inhibiting clot formation. This mechanism makes it a potential therapeutic agent for conditions requiring anticoagulation .

Comparación Con Compuestos Similares

Tanshinone IIA: Another diterpenoid from Salvia miltiorrhiza with similar bioactive properties.

Cryptotanshinone: Known for its anti-inflammatory and anticancer activities.

Dihydrotanshinone I: Shares structural similarities and exhibits antioxidant properties.

Uniqueness: 15,16-Dihydrotanshindiol C is unique due to its specific inhibition of thrombin, which is not as prominently observed in other similar compounds. This specificity makes it particularly valuable for research focused on anticoagulation and related therapeutic applications .

Actividad Biológica

15,16-Dihydrotanshindiol C (CAS Number: 891854-96-9) is a diterpenoid compound derived from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound has garnered attention for its diverse biological activities, particularly its role as a potent thrombin inhibitor and its potential applications in various therapeutic contexts.

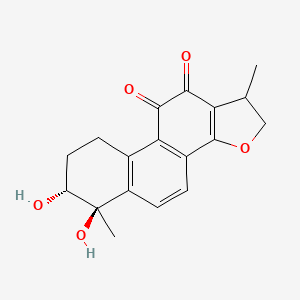

- Molecular Formula : C18H18O5

- Molecular Weight : 314.3 g/mol

- CAS Number : 891854-96-9

1. Thrombin Inhibition

This compound has been identified as a potent inhibitor of thrombin, an enzyme critical in the coagulation cascade. This property suggests potential applications in managing thrombotic disorders. In vitro studies demonstrate significant inhibition of thrombin activity, which may contribute to its therapeutic efficacy in cardiovascular diseases .

2. Anti-Cancer Properties

Research indicates that this compound exhibits anti-cancer effects across various cancer cell lines. It has shown to induce apoptosis in human cancer cells through mechanisms involving reactive oxygen species (ROS) and caspase activation. Notably, the compound's cytotoxic effects were evaluated in several studies, demonstrating IC50 values that suggest effective growth inhibition of cancer cells .

3. Anti-Inflammatory Effects

The compound has also been linked to anti-inflammatory activities. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes, which can be beneficial in conditions characterized by chronic inflammation .

Case Studies and Experimental Data

The biological activities of this compound can be attributed to several mechanisms:

- Thrombin Inhibition : The compound binds to the active site of thrombin, preventing substrate access and subsequent clot formation.

- Induction of Apoptosis : By increasing ROS levels and activating caspases, it triggers programmed cell death pathways in cancer cells.

- Modulation of Inflammatory Pathways : It inhibits key signaling molecules involved in inflammation, thereby reducing cytokine production.

Propiedades

IUPAC Name |

(6R,7R)-6,7-dihydroxy-1,6-dimethyl-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-10,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O5/c1-8-7-23-17-10-3-5-11-9(4-6-12(19)18(11,2)22)14(10)16(21)15(20)13(8)17/h3,5,8,12,19,22H,4,6-7H2,1-2H3/t8?,12-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWJBFKCVPRBJO-GNGYTGERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC(C4(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CC[C@H]([C@]4(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.